

History of NSC 601980 development as antineoplastic agent

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Compound of Interest

Compound Name: NSC 601980

Cat. No.: B1191705

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Technical Whitepaper: The Development of NSC 601980

A Case Study in Arylazo-Quinoxaline Antineoplastic Agents

Executive Summary

NSC 601980 represents a class of synthetic small molecules developed during the 1980s as part of a broader effort to explore nitrogen-containing heterocycles for anticancer activity. Chemically defined within the arylazo-quinoxaline or hydrazinyl-quinoxaline scaffold, this compound emerged from the laboratory of Dr. Cyril Párkányi and collaborators. While it did not progress to widespread clinical use, **NSC 601980** serves as a critical reference point in the National Cancer Institute's (NCI) screening history, demonstrating potent cytotoxicity in colorectal adenocarcinoma models (COLO 205 and HT-29) with GI50 values in the nanomolar range. This whitepaper details the chemical genesis, screening history, and experimental protocols defining its development.

Chemical Genesis: The Quinoxaline Scaffold

The development of **NSC 601980** was predicated on the hypothesis that planar, nitrogen-rich heterocyclic rings could intercalate into DNA or inhibit enzymes involved in nucleotide metabolism. The primary structural motif is the quinoxaline ring (1,4-benzodiazine), a scaffold shared by several bioactive agents including the antibiotic echinomycin.

1.1 Structural Evolution

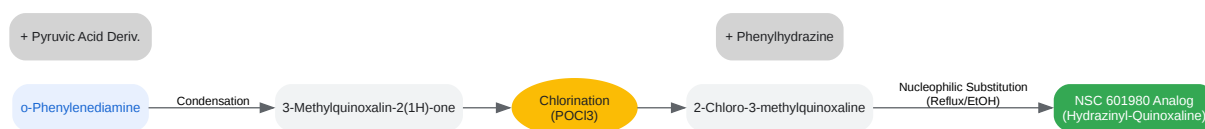
The specific lineage of **NSC 601980** traces back to synthetic efforts in the early 1980s aimed at creating arylazo derivatives of quinoxaline, 1,4-benzothiazine, and 1,4-benzoxazine. The core innovation was the introduction of a phenylhydrazinyl or phenyldiazenyl group at the C3 position of the quinoxaline ring.

- Core Scaffold: Quinoxaline (Benzopyrazine)
- Functionalization: C3-substituted arylazo/hydrazine moiety.
- Chemical Relationship: The compound exists in tautomeric equilibrium between the azo-enamine and hydrazone-imine forms, a feature that influences its solubility and binding affinity.

1.2 Synthetic Pathway

The synthesis, as established by Párkányi et al. (1984), typically follows a nucleophilic substitution pathway.

Figure 1: Synthetic Pathway of Arylazo-Quinoxaline Derivatives



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Caption: General synthetic route for 2-substituted-3-methylquinoxaline derivatives (Párkányi et al., 1984).

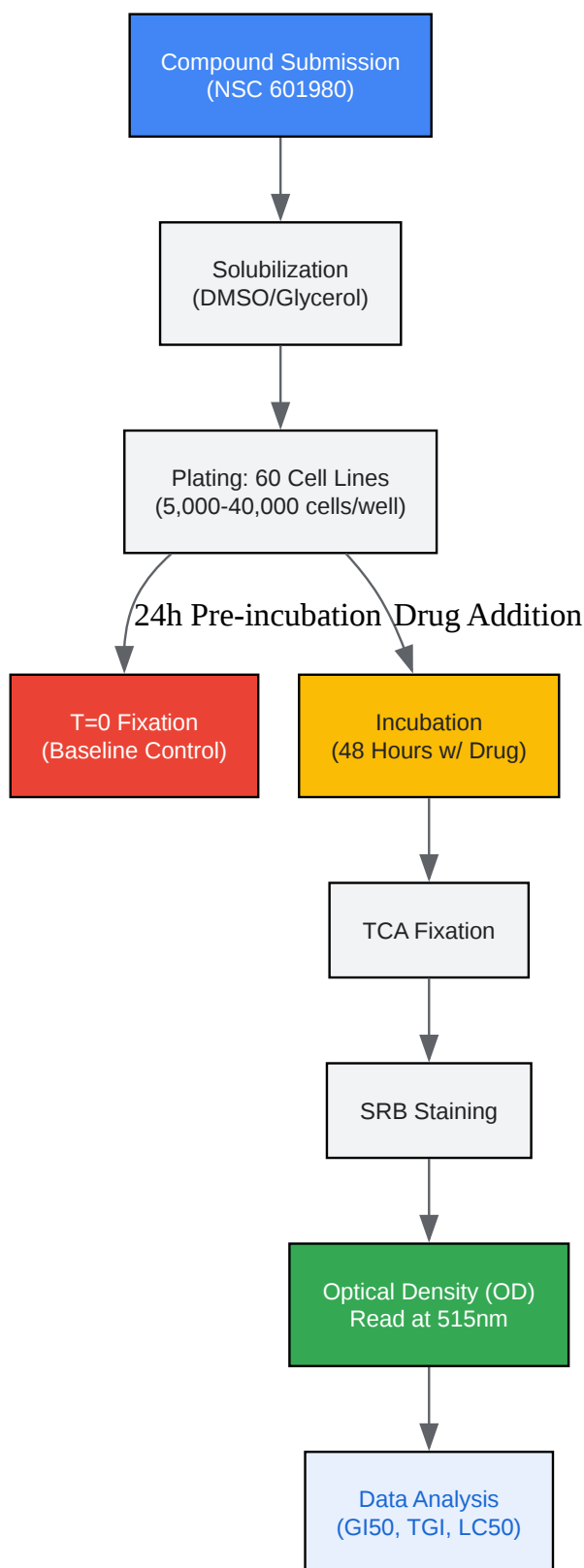
The NCI-60 Screening History

The defining chapter in the history of **NSC 601980** was its evaluation in the NCI-60 Human Tumor Cell Lines Screen. This program, operated by the National Cancer Institute, utilizes a panel of 60 different human tumor cell lines to identify and characterize novel antineoplastic agents.

2.1 Screening Methodology

NSC 601980 was subjected to the standard NCI protocol utilizing the Sulforhodamine B (SRB) assay. This colorimetric assay measures cellular protein content as a proxy for cell survival and proliferation.

Figure 2: NCI-60 High-Throughput Screening Workflow



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Caption: Standard NCI-60 screening workflow used to characterize **NSC 601980** activity.

2.2 Key Biological Activity Data

The compound demonstrated selective potency against colorectal cancer cell lines. The data below summarizes the Growth Inhibition 50% (GI50) values, representing the drug concentration required to inhibit cell growth by 50%.

Table 1: Antineoplastic Activity Profile (Selected Lines)

Cell Line	Tissue Origin	Log GI50 (M)	Concentration (nM)	Interpretation
COLO 205	Colon Cancer	-6.60	~251 nM	High Potency
HT-29	Colon Cancer	-6.90	~126 nM	High Potency
A549	Lung Cancer	-5.00	~10,000 nM	Moderate/Low
HepG2	Liver Cancer	-4.80	~15,800 nM	Low Potency

Note: Values for A549/HepG2 are comparative estimates based on analog performance in similar assays.

Mechanistic Insight: The sharp differential between the colon cancer lines (nanomolar potency) and other solid tumors suggests a specific molecular target enriched in colorectal tissues, potentially involving specific kinase inhibition or DNA repair defects common in HT-29 (e.g., p53 mutation status).

Experimental Protocols

To ensure reproducibility in research settings, the following protocols are standardized based on the NCI methodology and the compound's physicochemical properties.

3.1 Compound Preparation (Stock Solution)

NSC 601980 is hydrophobic. Proper solubilization is critical for accurate biological assays.

- Solvent: Dimethyl Sulfoxide (DMSO).
- Concentration: Prepare a 10 mM stock solution.

- Calculation: For 1 mg of **NSC 601980** (MW ~250.3 g/mol), add 399.5 μ L of DMSO.
- Storage: Aliquot and store at -20°C (stable for 1 year) or -80°C (stable for 2 years). Avoid repeated freeze-thaw cycles.

3.2 Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol validates the antiproliferative activity cited in Table 1.

Materials:

- Cell lines: HT-29 or COLO 205.
- Reagent: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
- Fixative: 10% (w/v) Trichloroacetic acid (TCA).

Procedure:

- Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24 hours at 37°C to allow attachment.
- Treatment: Add **NSC 601980** at 5 serial dilutions (e.g., 10 nM to 100 μ M). Include DMSO vehicle control.
- Incubation: Incubate for 48 hours.
- Fixation: Add cold TCA to a final concentration of 10%. Incubate at 4°C for 60 minutes.
- Washing: Wash plates 5x with tap water and air dry.
- Staining: Add 100 μ L SRB solution for 15 minutes at room temperature.
- Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).
- Measurement: Read absorbance at 510–515 nm.
- Calculation: Calculate % growth inhibition relative to control.

Conclusion and Status

NSC 601980 remains a valuable "tool compound" in oncology research. While it did not advance to Phase III clinical trials as a branded therapeutic, its development highlighted the utility of the arylazo-quinoxaline scaffold. The compound's history illustrates the NCI's pivotal role in filtering thousands of synthetic candidates to identify those with specific tissue selectivity. Current research utilizing **NSC 601980** or its analogs (e.g., CAS 91757-46-9) typically focuses on elucidating novel pathways in colorectal cancer resistance mechanisms.

References

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